molecular formula C36H75O3P B1583982 Tridodecyl phosphite CAS No. 3076-63-9

Tridodecyl phosphite

Cat. No. B1583982
CAS RN: 3076-63-9
M. Wt: 587 g/mol
InChI Key: IVIIAEVMQHEPAY-UHFFFAOYSA-N
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Description

Tridodecyl phosphite is a chemical compound with the molecular formula C36H75O3P . It has a molecular weight of 586.967 . It is also known by other names such as Phosphorous acid, tridodecyl ester, and Dodecyl phosphite .


Molecular Structure Analysis

The molecular structure of Tridodecyl phosphite consists of 36 carbon atoms, 75 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom . The InChI Key for Tridodecyl phosphite is IVIIAEVMQHEPAY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Tridodecyl phosphite has a LogP value of 13.2 . The exact physical and chemical properties of Tridodecyl phosphite are not explicitly mentioned in the search results.

Scientific Research Applications

  • Polymer Stabilization : Tridodecyl phosphite is used in stabilizing poly(vinyl chloride) (PVC) against thermal degradation. It works by absorbing hydrochloric acid and converting into phosphonate, which mitigates the harmful effects of cadmium and zinc chlorides formed from stearates (Hybart & Rowley, 1972).

  • Electrolyte Additives in Batteries : Various organophosphorus compounds, including tridodecyl phosphite, are investigated as additives for stabilizing high-voltage lithium-ion battery cathode-electrolyte interfaces. These compounds enhance the cycling performance and storage performance of the batteries (Song et al., 2016).

  • Insecticide Research : Tridodecyl phosphite is studied in the context of phosphine resistance in grain insect species. The research focuses on the resistance of insects like Tribolium castaneum and Rhyzopertha dominica to phosphine, a common insecticide for stored grains (Opit et al., 2012).

  • Antioxidant Detection : It is used as an antioxidant in rubber, and its detection involves specific techniques like TLC, HPLC, and IR spectral measurements to identify the presence of the phosphite moiety in a rubber extract (Rotschová et al., 1991).

  • Synthesis and Chemical Reactions : Tridodecyl phosphite is also involved in various synthesis and chemical reaction studies. For instance, its use as a phosphonylating agent in the preparation of nucleoside 3′-H-phosphonate units and as a reagent in the synthesis of oligodeoxyribonucleotides (Sakatsume et al., 1989).

  • Phytostimulation and Plant Growth : Research on biostimulants like Trichoderma spp. and phosphites, often used as biocontrol agents, indicates that they can promote endogenous mechanisms involved in plant growth and development. This study includes phosphite-based formulations and their effect on the morpho-physiological response and metabolomics profile in plants (Formisano et al., 2021).

Safety And Hazards

The safety data sheet for Tridodecyl phosphite suggests that it should not be released into the environment . In case of exposure, it is recommended to use personal protective equipment, avoid dust formation, and avoid breathing mist, gas, or vapors .

Future Directions

The future directions for research on Tridodecyl phosphite and similar compounds could involve the development of catalysts for upgrading biomass to transportation fuels . Additionally, the investigation of metal phosphides as catalysts for hydrotreating reactions continues to be a topic of considerable research .

properties

IUPAC Name

tridodecyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H75O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40(38-35-32-29-26-23-20-17-14-11-8-5-2)39-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIIAEVMQHEPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H75O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051988
Record name Tridodecyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name Phosphorous acid, tridodecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Tridodecyl phosphite

CAS RN

3076-63-9
Record name Trilauryl phosphite
Source CAS Common Chemistry
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Record name Trilauryl phosphite
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Record name Trilauryl phosphite
Source DTP/NCI
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Record name Phosphorous acid, tridodecyl ester
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Record name Tridodecyl phosphite
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridodecyl phosphite
Source European Chemicals Agency (ECHA)
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Record name TRILAURYL PHOSPHITE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Sláma, J Mayer - Die Makromolekulare Chemie …, 1981 - Wiley Online Library
… The inefficiency of the stabilizers, functioning as hydroperoxide decomposers (DDTDP, tridodecyl phosphite, “Antioxidant 6”) in the polyolefin degradation, may be explained in terms of …
Number of citations: 1 onlinelibrary.wiley.com
K Mitani, T Ogata, M Nakatsukasa, Y Mizutani - Polymer, 1980 - Elsevier
… However, the alkylated PVC compounded with only small quantities of zinc stearate including epoxidized soyabean oil and tridodecyl phosphite, shows excellent initial stabilization and …
Number of citations: 10 www.sciencedirect.com

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